molecular formula C11H11BrO3 B3268927 Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate CAS No. 500163-43-9

Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate

Cat. No.: B3268927
CAS No.: 500163-43-9
M. Wt: 271.11 g/mol
InChI Key: IVRZTRCBILJTOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate typically involves the reaction of 3-bromobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its ester and alkene functional groups allow it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-bromophenyl)(hydroxy)methyl]prop-2-enoate
  • Methyl 2-[(3-chlorophenyl)(hydroxy)methyl]prop-2-enoate
  • Methyl 2-[(3-fluorophenyl)(hydroxy)methyl]prop-2-enoate

Uniqueness

Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This bromine atom can be readily substituted with other functional groups, providing a versatile platform for the synthesis of a wide range of derivatives. Additionally, the compound’s ester and alkene functional groups enable it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[(3-bromophenyl)-hydroxymethyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRZTRCBILJTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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